7-Ethoxycoumarin-d5 7-Ethoxycoumarin-d5 7-Ethoxycoumarin-d5 is a labelled analogue of coumarin. Coumarin is a chemical compound found in many plants with an anticoagulant activity.
Brand Name: Vulcanchem
CAS No.: 1189956-39-5
VCID: VC0196580
InChI: InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2
SMILES: CCOC1=CC2=C(C=C1)C=CC(=O)O2
Molecular Formula: C11H5O3D5
Molecular Weight: 195.23

7-Ethoxycoumarin-d5

CAS No.: 1189956-39-5

Cat. No.: VC0196580

Molecular Formula: C11H5O3D5

Molecular Weight: 195.23

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Ethoxycoumarin-d5 - 1189956-39-5

CAS No. 1189956-39-5
Molecular Formula C11H5O3D5
Molecular Weight 195.23
IUPAC Name 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one
Standard InChI InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2
SMILES CCOC1=CC2=C(C=C1)C=CC(=O)O2

Chemical Identity and Structural Characteristics

7-Ethoxycoumarin-d5 is a deuterated version of 7-ethoxycoumarin where the ethoxy group contains five deuterium atoms in place of hydrogen. This strategic deuterium labeling provides distinctive analytical advantages while maintaining similar chemical behavior to the non-deuterated parent compound. The compound features the characteristic benzopyrone structure of coumarins with a deuterated ethoxy substituent at the 7-position.

Basic Identifiers and Nomenclature

7-Ethoxycoumarin-d5 is precisely identified through several standardized chemical identifiers. The compound has a CAS number of 1189956-39-5, which distinguishes it from its non-deuterated counterpart (CAS: 31005-02-4). Its formal IUPAC name is 7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one, though it is also known by synonyms including 7-(Ethoxy-d5)-1-benzopyran-2-one and Ethylumbelliferone-d5. These various nomenclatures reflect both its structural relationship to coumarin derivatives and its deuterium-labeled characteristics.

Structural and Molecular Properties

The molecular formula of 7-Ethoxycoumarin-d5 is C₁₁H₅O₃D₅, reflecting its eleven carbon atoms, five hydrogen atoms, three oxygen atoms, and five deuterium atoms. This gives the compound a molecular weight of 195.23 g/mol, slightly higher than the non-deuterated 7-ethoxycoumarin (190.2 g/mol) due to the additional mass of the deuterium atoms . The compound's structure can be represented by the following SMILES notation: CCOC1=CC2=C(C=C1)C=CC(=O)O2, with the understanding that the ethoxy group contains deuterium rather than hydrogen atoms.

Table 1: Key Chemical Properties of 7-Ethoxycoumarin-d5

PropertyValueSource
CAS Registry Number1189956-39-5
Molecular FormulaC₁₁H₅O₃D₅
Molecular Weight195.23 g/mol
IUPAC Name7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one
Related CAS (unlabeled)31005-02-4
Standard InChIInChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2
SMILESCCOC1=CC2=C(C=C1)C=CC(=O)O2
Typical Purity> 95%

Comparative Analysis with Non-deuterated Compound

The deuterated 7-Ethoxycoumarin-d5 retains the fundamental chemical properties of its non-deuterated analog, 7-Ethoxycoumarin, but with subtle differences attributed to the isotopic substitution. These differences are leveraged in various analytical applications, particularly in metabolism studies and mass spectrometry.

Analytical Applications and Research Utility

7-Ethoxycoumarin-d5 serves critical functions in analytical chemistry and biochemical research, particularly as an internal standard and in metabolism studies involving cytochrome P450 enzymes.

Role as an Internal Standard

One of the primary applications of 7-Ethoxycoumarin-d5 is its use as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterium labeling provides a distinctive mass difference that allows researchers to distinguish between the labeled standard and the analyte of interest while maintaining nearly identical chemical behavior. This property is particularly valuable in quantitative analyses where accurate measurement is essential .

Metabolism Studies and Enzymatic Assays

The parent compound, 7-Ethoxycoumarin, is extensively used in metabolism studies involving cytochrome P450 enzymes. It serves as a prototypic substrate to monitor P450 activity in both hepatic and extrahepatic tissues . The deuterated analog extends these applications by providing an isotopically distinct marker that can be used to track metabolic pathways with greater precision.

Research Methods and Analytical Techniques

Several analytical methods have been developed for studying 7-Ethoxycoumarin and its metabolites, which can be adapted for use with the deuterated analog.

Spectrofluorometric Analysis

A well-established method for studying 7-Ethoxycoumarin metabolism involves spectrofluorometric detection of the metabolite 7-hydroxycoumarin. Following enzymatic conversion by cytochrome P450 enzymes, the reaction mixture is acidified, and the product is extracted and measured fluorometrically . This method has been applied to determine the catalytic activity of various human CYP enzymes in the CYP1, CYP2, and CYP3 families .

Continuous Fluorometric Assay

Applications in Enzyme Inhibition Studies

The parent compound 7-Ethoxycoumarin has been used extensively in studies investigating cytochrome P450 enzyme inhibition. These studies are critical for understanding drug-drug interactions and xenobiotic metabolism.

Cytochrome P450 Enzyme Studies

7-Ethoxycoumarin serves as a substrate for multiple cytochrome P450 enzymes, making it valuable for investigating enzyme activities and inhibition patterns. Research has shown that CYP1A1, CYP1A2, and CYP2B1 are primarily responsible for 7-ethoxycoumarin O-deethylation (ECOD) activity in the liver . The deuterated analog, 7-Ethoxycoumarin-d5, could provide enhanced analytical precision in such studies by allowing researchers to distinguish between exogenous and endogenous metabolites.

Hepatocyte Studies and Liver Perfusion Techniques

7-Ethoxycoumarin has been employed in hepatocyte studies and liver perfusion techniques to assess metabolic capacity and enzyme function . In these applications, the compound serves as a probe substrate for monitoring cytochrome P450 activity. The deuterated version would likely serve similar functions while offering improved analytical detection capabilities.

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